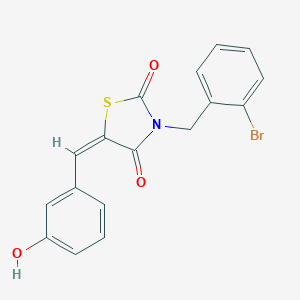
(5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of ((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and neurodegenerative diseases. It has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Biochemical and physiological effects:
((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect cells from oxidative damage. Additionally, it has been shown to improve cognitive function and memory in animal studies.
实验室实验的优点和局限性
One advantage of using ((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione in lab experiments is its potential therapeutic applications. However, a limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies. Additionally, more research is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on ((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione. One direction is to further study its mechanism of action to develop targeted therapies for cancer and neurodegenerative diseases. Additionally, more research is needed to determine its safety and efficacy in humans. Another direction is to explore its potential use in other diseases and conditions such as diabetes and cardiovascular disease. Finally, researchers may also investigate its potential use in combination with other therapies to enhance its therapeutic effects.
In conclusion, ((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione is a compound that has shown potential as a therapeutic agent in the treatment of various diseases. While more research is needed to fully understand its mechanism of action and determine its safety and efficacy in humans, it represents a promising area of research for the development of new therapies.
合成方法
The synthesis of ((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione involves the reaction between 4-methylbenzaldehyde and thiophene-3-carboxaldehyde with imidazolidine-2,4-dione in the presence of a catalyst. The reaction yields a yellow solid that can be purified through recrystallization.
科学研究应用
((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione has shown potential as a therapeutic agent in the treatment of various diseases. Research has shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of breast cancer, lung cancer, and colon cancer. Additionally, ((5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
(5E)-3-(4-methylbenzyl)-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione |
|---|---|
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
(5E)-3-[(4-methylphenyl)methyl]-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2S/c1-11-2-4-12(5-3-11)9-18-15(19)14(17-16(18)20)8-13-6-7-21-10-13/h2-8,10H,9H2,1H3,(H,17,20)/b14-8+ |
InChI 键 |
WBBGNUKQEGUSDC-RIYZIHGNSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CSC=C3)/NC2=O |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CSC=C3)NC2=O |
规范 SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CSC=C3)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305787.png)
![Ethyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305789.png)
![Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305790.png)
![Isopropyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305792.png)
![Isopropyl {5-[4-(acetylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305793.png)

![2-Chloro-5-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305798.png)

![N-(3-chlorophenyl)-2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305802.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305803.png)
![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide](/img/structure/B305805.png)
![({5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B305807.png)
amino]acetamide](/img/structure/B305810.png)